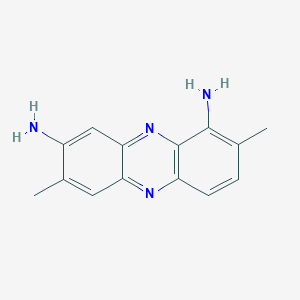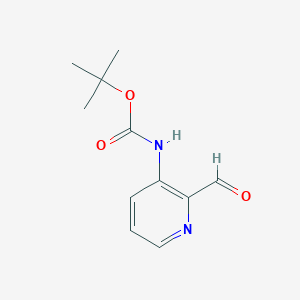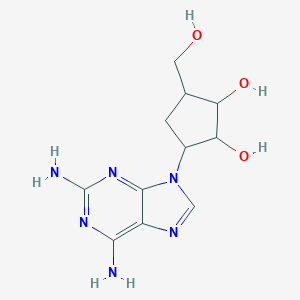
3-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol, also known as 3'-deoxy-3'-azidothymidine (AZT), is a nucleoside analogue that was first synthesized in 1964. It was initially developed as an antiviral agent but is now primarily used in the treatment of human immunodeficiency virus (HIV) infections.
作用機序
AZT works by mimicking the structure of thymidine, which is a component of the viral DNA. When the virus attempts to replicate its DNA, AZT is incorporated into the growing chain, causing premature termination of the DNA strand and preventing further replication.
生化学的および生理学的効果
AZT has been shown to be effective in reducing the viral load in HIV-infected patients, improving their immune function and delaying the progression of the disease. However, it can also cause side effects such as anemia, neutropenia, and myopathy.
実験室実験の利点と制限
AZT is widely used in laboratory experiments to study the replication of HIV and other viruses. Its advantages include its well-established mechanism of action, availability, and affordability. However, its limitations include the potential for off-target effects and the development of drug resistance.
将来の方向性
Research is ongoing to develop new antiviral agents that are more effective and have fewer side effects than AZT. Possible future directions include the development of combination therapies that target multiple stages of the viral replication cycle, the use of gene editing technologies to permanently remove the viral DNA from infected cells, and the development of vaccines that can prevent viral infections altogether.
合成法
AZT can be synthesized through a multi-step process starting from thymidine. The first step involves the conversion of thymidine to 3'-azido-3'-deoxythymidine, which is then further modified to produce AZT.
科学的研究の応用
AZT has been extensively studied for its antiviral activity against HIV, which it achieves by inhibiting the reverse transcriptase enzyme that is essential for the replication of the virus. It has also been investigated for its potential use in the treatment of other viral infections such as hepatitis B and herpes simplex virus.
特性
CAS番号 |
125073-27-0 |
|---|---|
製品名 |
3-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol |
分子式 |
C11H16N6O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
3-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H16N6O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H4,12,13,15,16) |
InChIキー |
ZLJQBJBJBIATTP-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO |
正規SMILES |
C1C(C(C(C1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO |
同義語 |
3-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol 3-DPHMC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









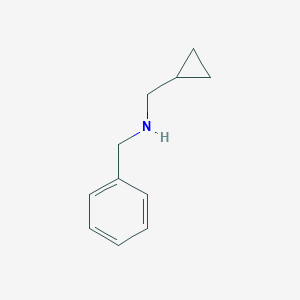



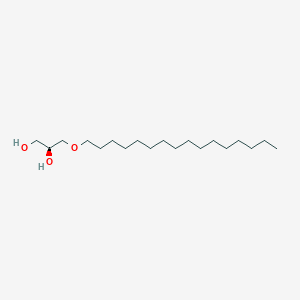
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)
